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Compound of Interest

Compound Name: (-)-Pyridoxatin

Cat. No.: B1193444 Get Quote

(-)-Pyridoxatin: A Comprehensive Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
(-)-Pyridoxatin is a naturally occurring compound isolated from the fungus Acremonium sp.

BX86. It has garnered significant interest within the scientific community due to its potent

biological activities, including free-radical scavenging, inhibition of lipid peroxidation, and

anticancer properties. Notably, (-)-Pyridoxatin is recognized as an inhibitor of Matrix

Metalloproteinase-2 (MMP-2), also known as Gelatinase A, an enzyme implicated in tumor

invasion and metastasis. This technical guide provides an in-depth overview of the physical

and chemical properties of (-)-Pyridoxatin, detailed experimental protocols for its

characterization and activity assessment, and a visualization of its role in inhibiting the MMP-2

activation pathway.

Physical and Chemical Properties
The fundamental physical and chemical characteristics of (-)-Pyridoxatin are summarized in

the table below for easy reference and comparison.
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Property Value Citation(s)

Molecular Formula C₁₅H₂₁NO₃ [1][2][3][4][5]

Molecular Weight 263.33 g/mol [1][2][3]

Appearance White to off-white solid [3]

Solubility
Soluble in Dimethyl Sulfoxide

(DMSO) and Methanol
[4]

Purity
≥95% to ≥98% (depending on

the supplier)
[2][4][5]

CAS Number 135529-30-5 [1][2][4][5]

IUPAC Name

3-[(1S,2R,4S,6R)-2-ethenyl-

4,6-dimethylcyclohexyl]-1,4-

dihydroxypyridin-2-one

[1]

SMILES

C[C@H]1C--INVALID-LINK--

C=C)C2=C(C=CN(C2=O)O)O"

>C@HC

[1][4]

InChI

InChI=1S/C15H21NO3/c1-4-

11-8-9(2)7-10(3)13(11)14-

12(17)5-6-16(19)15(14)18/h4-

6,9-11,13,17,19H,1,7-8H2,2-

3H3/t9-,10+,11-,13-/m0/s1

[1][4]

InChIKey
OQJADHLOEAOIGC-

NOHGZBONSA-N
[1]

Experimental Protocols
This section details the methodologies for the characterization and evaluation of (-)-
Pyridoxatin's biological activities. These protocols are based on the original research and

established analytical techniques.

Isolation and Structural Elucidation of (-)-Pyridoxatin

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/2071495/
https://scholarcommons.sc.edu/cgi/viewcontent.cgi?article=1166&context=chem_facpub
https://www.dojindo.com/manual/D678/
https://www.medchemexpress.cn/mce_publications/2071495.html
https://www.mdpi.com/1420-3049/22/7/1168
https://pubmed.ncbi.nlm.nih.gov/2071495/
https://scholarcommons.sc.edu/cgi/viewcontent.cgi?article=1166&context=chem_facpub
https://www.dojindo.com/manual/D678/
https://www.dojindo.com/manual/D678/
https://www.medchemexpress.cn/mce_publications/2071495.html
https://scholarcommons.sc.edu/cgi/viewcontent.cgi?article=1166&context=chem_facpub
https://www.medchemexpress.cn/mce_publications/2071495.html
https://www.mdpi.com/1420-3049/22/7/1168
https://pubmed.ncbi.nlm.nih.gov/2071495/
https://scholarcommons.sc.edu/cgi/viewcontent.cgi?article=1166&context=chem_facpub
https://www.medchemexpress.cn/mce_publications/2071495.html
https://www.mdpi.com/1420-3049/22/7/1168
https://pubmed.ncbi.nlm.nih.gov/2071495/
https://pubmed.ncbi.nlm.nih.gov/2071495/
https://www.medchemexpress.cn/mce_publications/2071495.html
https://pubmed.ncbi.nlm.nih.gov/2071495/
https://www.medchemexpress.cn/mce_publications/2071495.html
https://pubmed.ncbi.nlm.nih.gov/2071495/
https://www.benchchem.com/product/b1193444?utm_src=pdf-body
https://www.benchchem.com/product/b1193444?utm_src=pdf-body
https://www.benchchem.com/product/b1193444?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193444?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following protocol is based on the work by Teshima et al. (1991) for the isolation and

structural characterization of (-)-Pyridoxatin.[2]

Fermentation and Extraction:

Acremonium sp. BX86 is cultured in a suitable broth medium.

The culture broth is filtered to separate the mycelium from the supernatant.

The supernatant is extracted with an organic solvent such as ethyl acetate.

The organic extract is concentrated under reduced pressure to yield a crude extract.

Purification:

The crude extract is subjected to silica gel column chromatography.

Fractions are eluted with a gradient of chloroform and methanol.

Active fractions are identified by a relevant bioassay (e.g., free radical scavenging).

Further purification is achieved by preparative High-Performance Liquid Chromatography

(HPLC) on a C18 column.

Structural Characterization:

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the

exact molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are

recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to elucidate the

chemical structure, including the connectivity of atoms and stereochemistry. 2D NMR

techniques such as COSY, HMQC, and HMBC are employed for complete structural

assignment.

Free Radical Scavenging Activity (DPPH Assay)
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This protocol describes a common method for assessing the free radical scavenging potential

of (-)-Pyridoxatin.

Preparation of Reagents:

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

Prepare a series of concentrations of (-)-Pyridoxatin in methanol.

A known antioxidant, such as ascorbic acid, is used as a positive control.

Assay Procedure:

1. In a 96-well microplate, add 100 µL of the (-)-Pyridoxatin solution at different

concentrations to separate wells.

2. Add 100 µL of the DPPH solution to each well.

3. For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

4. Incubate the plate in the dark at room temperature for 30 minutes.

Measurement and Analysis:

1. Measure the absorbance of each well at 517 nm using a microplate reader.

2. The percentage of DPPH radical scavenging activity is calculated using the formula: %

Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the

absorbance of the control and A_sample is the absorbance of the test sample.

3. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH

radicals) is determined by plotting the percentage of scavenging against the concentration

of (-)-Pyridoxatin.

Lipid Peroxidation Inhibition Assay
This assay evaluates the ability of (-)-Pyridoxatin to inhibit lipid peroxidation, often using a

thiobarbituric acid reactive substances (TBARS) assay.
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Induction of Lipid Peroxidation:

A lipid-rich substrate, such as rat liver microsomes or a linoleic acid emulsion, is used.

Lipid peroxidation is induced by adding a pro-oxidant, such as ferrous sulfate/ascorbate or

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Assay Procedure:

1. The reaction mixture containing the lipid substrate and various concentrations of (-)-
Pyridoxatin is incubated.

2. The pro-oxidant is added to initiate lipid peroxidation, and the mixture is incubated at

37°C.

3. The reaction is stopped by adding a solution of thiobarbituric acid (TBA) in an acidic

medium (e.g., trichloroacetic acid).

4. The mixture is heated in a boiling water bath for a specified time (e.g., 15-60 minutes) to

allow the formation of the MDA-TBA adduct.

Measurement and Analysis:

1. After cooling, the mixture is centrifuged to remove any precipitate.

2. The absorbance of the supernatant is measured at 532 nm.

3. The inhibition of lipid peroxidation is calculated by comparing the absorbance of the

samples treated with (-)-Pyridoxatin to that of the control (without inhibitor).

Matrix Metalloproteinase-2 (MMP-2) Inhibition Assay
This protocol, based on the research by Lee et al. (1996), assesses the inhibitory effect of (-)-
Pyridoxatin on MMP-2 activity.

Enzyme and Substrate Preparation:

Purified active MMP-2 enzyme is used.
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A fluorogenic MMP-2 substrate (e.g., gelatin from a fluorescently labeled source) is

prepared in an appropriate assay buffer (e.g., Tris-HCl with CaCl₂ and ZnCl₂).

Assay Procedure:

1. In a 96-well plate, the MMP-2 enzyme is pre-incubated with various concentrations of (-)-
Pyridoxatin for a specified time at 37°C.

2. The reaction is initiated by adding the fluorogenic substrate.

3. The fluorescence is monitored over time using a fluorescence plate reader with

appropriate excitation and emission wavelengths.

Data Analysis:

1. The rate of substrate cleavage is determined from the increase in fluorescence over time.

2. The percentage of inhibition is calculated by comparing the reaction rates in the presence

of (-)-Pyridoxatin to the control (enzyme and substrate without inhibitor).

3. The IC₅₀ value is determined from the dose-response curve.

Biological Activity and Mechanism of Action
(-)-Pyridoxatin exhibits a range of biological activities, with its role as an MMP-2 inhibitor being

of particular interest in cancer research. MMP-2 is a key enzyme involved in the degradation of

the extracellular matrix (ECM), a critical step for cancer cell invasion and metastasis.

The activation of proMMP-2 (the inactive zymogen) to its active form, MMP-2, is a tightly

regulated process that primarily occurs on the cell surface. This activation is mediated by a

complex involving Membrane Type 1-MMP (MT1-MMP) and Tissue Inhibitor of

Metalloproteinases-2 (TIMP-2). By inhibiting the activity of mature MMP-2, (-)-Pyridoxatin can

disrupt the degradation of the ECM, thereby potentially reducing tumor cell invasion and

metastasis.

Visualizations
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MMP-2 Activation Pathway and Inhibition by (-)-
Pyridoxatin
The following diagram illustrates the cell surface activation of proMMP-2 and the inhibitory

action of (-)-Pyridoxatin.
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Caption: MMP-2 activation and inhibition by (-)-Pyridoxatin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1193444#physical-and-chemical-properties-of-
pyridoxatin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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